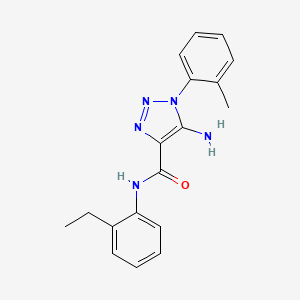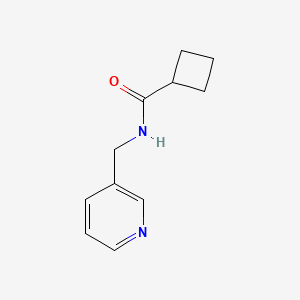![molecular formula C23H19NO3 B5139309 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline, also known as PPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPQ is a quinoline derivative that has been synthesized through a series of chemical reactions, and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune response. 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has also been shown to have anti-inflammatory effects, and has been found to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline for use in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating a range of biological processes, and for developing new drugs. However, 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline also has some limitations, including its relatively high cost and the lack of information on its long-term safety.
Direcciones Futuras
There are many potential future directions for research on 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline. One area of focus could be the development of new drugs based on the structure of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline, or the modification of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline to increase its potency or reduce its toxicity. Another area of interest could be the investigation of the mechanism of action of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline, and the identification of new targets for drug development. Additionally, research could be conducted to explore the potential use of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline in combination with other drugs or therapies, or to investigate its effects on other biological processes.
Métodos De Síntesis
The synthesis of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with 4-bromoanisole to form 8-bromo-4-methoxyquinoline. This intermediate is then reacted with 3-phenoxyphenol in the presence of potassium carbonate and copper(I) iodide to produce 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline.
Aplicaciones Científicas De Investigación
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. These properties make it a promising candidate for use in scientific research, particularly in the development of new drugs.
Propiedades
IUPAC Name |
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-2-9-19(10-3-1)27-21-12-5-11-20(17-21)25-15-16-26-22-13-4-7-18-8-6-14-24-23(18)22/h1-14,17H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUIAYAMWMGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(3-Phenoxyphenoxy)ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)

![4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)